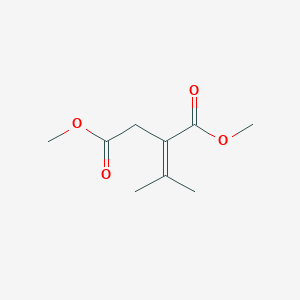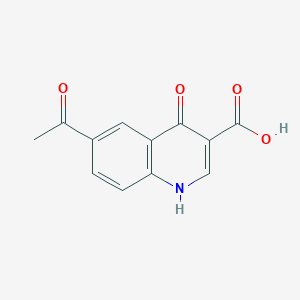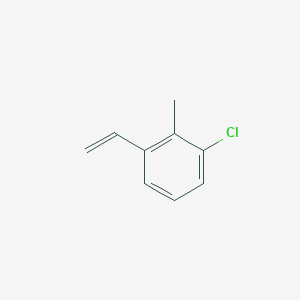
2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate
Descripción general
Descripción
“2,3,4,5,6-Pentafluorophenylacetic acid” is a compound with the formula C8H3F5O2 . It’s used in the preparation of other compounds such as 2,3,4,5,6-pentafluorophenylacetyl chloride .
Molecular Structure Analysis
The molecular weight of “2,3,4,5,6-Pentafluorophenylacetic acid” is 226.1002 . The IUPAC Standard InChI is InChI=1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15) .Physical And Chemical Properties Analysis
“2,3,4,5,6-Pentafluorophenylacetic acid” is a solid that is soluble in 95% ethanol . It has a melting point of 108-110 °C (lit.) .Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate has been utilized in analytical chemistry, particularly for the determination of carbonyl-containing compounds. Its use extends to various compounds such as thromboxane B2, prostaglandins, and amygdalin, found in diverse mediums like water, blood, urine, air, and clothing (Cancilla & Que Hee, 1992).
Crystal Structure Analysis
The crystal structures of derivatives of 2,3,4,5,6-pentafluorophenyl compounds have been studied, revealing details about their conformation and biological activity. This includes an investigation into 1,4-dihydropyridine derivatives, shedding light on the correlation between structural distortion and biological activity (Triggle, Shefter, & Triggle, 1980).
Chemical Synthesis
In chemical synthesis, 2,3,4,5,6-pentafluorophenyl derivatives have been synthesized and characterized for various applications. For instance, pyrimidine derivatives synthesized through O-4-acetylamino-benzenesulfonylation reaction have been analyzed for their structural stability and molecular behavior (Khalid et al., 2021).
Optoelectronic Applications
In the field of optoelectronics, pentafluorophenyl substituted benzimidazole, a derivative of 2,3,4,5,6-pentafluorophenyl, has been introduced as a building block for conjugated polymers. These polymers exhibit promising properties for use in organic solar cell applications (Neophytou et al., 2012).
Reaction Mechanisms and Spectroscopy
Studies have also focused on understanding reaction mechanisms involving 2,3,4,5,6-pentafluorophenyl derivatives. This includes nucleophilic substitution reactions with azide ions and investigations into regioselectivity and reaction mechanisms (Moon et al., 2015).
Pharmaceutical and Biological Studies
In pharmaceutical research, 2,3,4,5,6-pentafluorophenyl derivatives have been synthesized and evaluated for their antiproliferative activity, showing potential as anticancer agents (Motavallizadeh et al., 2014).
Environmental Chemistry
There is also research on the extraction and analysis of benzene- and naphthalenesulfonates in industrial effluents, showcasing the importance of these compounds in monitoring environmental pollution (Alonso, Castillo, & Barceló, 1999).
Nonlinear Optical Properties
Research into the nonlinear optical properties of 2,3,4,5,6-pentafluorophenyl derivatives has revealed their potential in optical limiting applications, which is significant for the development of new materials in photonics (Ruanwas et al., 2010).
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-acetamidobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F5NO4S/c1-6(21)20-7-2-4-8(5-3-7)25(22,23)24-14-12(18)10(16)9(15)11(17)13(14)19/h2-5H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRMRUOIHTWWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F5NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid](/img/structure/B3043477.png)
![1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3043479.png)
![4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B3043480.png)
![{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B3043481.png)


![Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B3043484.png)